molecular formula C9H12N2O5 B13862992 Dioxolane thymine nucleoside

Dioxolane thymine nucleoside

Cat. No.: B13862992
M. Wt: 228.20 g/mol
InChI Key: BCAWWPAPHSAUQZ-UHFFFAOYSA-N
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Description

Dioxolane thymine nucleoside, also known as (−)-β-D-(2R,4R)-dioxolane-thymine, is a thymidine analogue. This compound is particularly notable for its antiviral properties, especially against HIV-1 mutants. It is a nucleoside reverse transcriptase inhibitor, which means it interferes with the replication process of viruses by inhibiting the reverse transcriptase enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dioxolane thymine nucleoside involves several steps. One common method starts with the preparation of a chiral 2-acyloxymethyl-5-oxo-1,3-dioxolane as a key intermediate . This intermediate undergoes further reactions to form the desired nucleoside. The reaction conditions typically involve the use of specific catalysts and solvents to ensure the correct stereochemistry and yield.

Industrial Production Methods

For industrial production, the process is scaled up to produce large quantities of the compound. This involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced technologies can help achieve these goals .

Chemical Reactions Analysis

Types of Reactions

Dioxolane thymine nucleoside can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the nucleoside .

Scientific Research Applications

Dioxolane thymine nucleoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dioxolane thymine nucleoside involves its incorporation into the viral DNA during replication. This incorporation leads to chain termination, preventing the virus from replicating further. The compound targets the reverse transcriptase enzyme, which is essential for the replication of retroviruses like HIV-1 .

Comparison with Similar Compounds

Dioxolane thymine nucleoside is unique among nucleoside analogues due to its specific structure and antiviral properties. Similar compounds include:

Properties

Molecular Formula

C9H12N2O5

Molecular Weight

228.20 g/mol

IUPAC Name

1-[2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O5/c1-5-2-11(9(14)10-8(5)13)6-4-15-7(3-12)16-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)

InChI Key

BCAWWPAPHSAUQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2COC(O2)CO

Origin of Product

United States

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